Cas no 1407159-79-8 (Coenzyme A, S-(hydrogen 2-butylpropanedioate))

Coenzyme A, S-(hydrogen 2-butylpropanedioate) structure
1407159-79-8 structure
Product Name:Coenzyme A, S-(hydrogen 2-butylpropanedioate)
CAS-Nr.:1407159-79-8
MF:C28H46N7O19P3S
MW:909.686628818512
CID:5598743
Update Time:2023-09-01

Coenzyme A, S-(hydrogen 2-butylpropanedioate) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Butylmalonyl-CoA
    • Coenzyme A, S-(hydrogen 2-butylpropanedioate)
    • Inchi: 1S/C28H46N7O19P3S/c1-4-5-6-15(26(40)41)27(42)58-10-9-30-17(36)7-8-31-24(39)21(38)28(2,3)12-51-57(48,49)54-56(46,47)50-11-16-20(53-55(43,44)45)19(37)25(52-16)35-14-34-18-22(29)32-13-33-23(18)35/h13-16,19-21,25,37-38H,4-12H2,1-3H3,(H,30,36)(H,31,39)(H,40,41)(H,46,47)(H,48,49)(H2,29,32,33)(H2,43,44,45)/t15?,16-,19-,20-,21+,25-/m1/s1
    • InChI-Schlüssel: OSSGQGDHVMDIST-XGGCCDIMSA-N
    • Lächelt: O[C@@H]1[C@@H]([C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C(C(=O)O)CCCC)O[C@H]1N1C=NC2=C(N=CN=C12)N)OP(O)(O)=O

Coenzyme A, S-(hydrogen 2-butylpropanedioate) Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1R:Et3N, S:CH2Cl2, 0°C; 0.5 h, rt
1.2R:HCl, S:H2O
2.1S:Benzene, rt; 4 h, reflux
2.2R:NaOH, S:H2O
3.1S:PhMe, 48 h, rt
4.1S:H2O, S:THF, overnight, rt, pH 8.5
5.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7
5.2R:Cl3CCO2H, S:H2O
Referenz
Multiplexing of Combinatorial Chemistry in Antimycin Biosynthesis: Expansion of Molecular Diversity and Utility
By Yan, Yan et al, Angewandte Chemie, 2013, 52(47), 12308-12312

Herstellungsverfahren 2

Reaktionsbedingungen
1.1R:DCC, S:DMF, 0°C; 2 h, 0°C
1.2R:H2O, cooled
1.3R:HCl, S:H2O, pH 4
2.1R:NaOH, R:NaHCO3, S:H2O, 0°C, pH 8; overnight, 0°C
2.2R:HCl, S:H2O, pH 5
2.3R:Et2O, R:AcOEt
Referenz
Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit
By Miyazawa, Takeshi et al, Journal of Biological Chemistry, 2015, 290(45), 26994-27011

Herstellungsverfahren 3

Reaktionsbedingungen
1.1R:MgCl2, R:R:NaH2PO4, 3 h, 25°C, pH 7
1.2R:MeOH, cooled
Referenz
Evaluating nonpolar surface area and liquid chromatography/mass spectrometry response: an application for site occupancy measurements for enzyme intermediates in polyketide biosynthesis
By Randall, Shan M. et al, Rapid Communications in Mass Spectrometry, 2014, 28(23), 2511-2522

Herstellungsverfahren 4

Reaktionsbedingungen
1.1R:MgCl2, R:C:9033-20-9, S:H2O, overnight, 25°C, pH 7
1.2R:MeOH, cooled
Referenz
Promiscuity of a modular polyketide synthase towards natural and non-natural extender units
By Koryakina, Irina et al, Organic & Biomolecular Chemistry, 2013, 11(27), 4449-4458

Coenzyme A, S-(hydrogen 2-butylpropanedioate) Raw materials

Coenzyme A, S-(hydrogen 2-butylpropanedioate) Preparation Products

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